1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid
Description
1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carbamoyl-substituted benzenesulfonyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. The carbamoyl group (CONH₂) distinguishes it from sulfonamide analogs (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, which contains SO₂NH₂) . This compound is of interest in medicinal chemistry due to its structural similarity to carbonic anhydrase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
1-(4-carbamoylphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c14-12(16)9-1-3-11(4-2-9)21(19,20)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H2,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREFKDFRNVHQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations :
Substituent Effects on Bioactivity: Sulfonamides vs. Carbamoyl: Sulfonamide derivatives (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) exhibit pronounced carbonic anhydrase inhibitory activity due to the SO₂NH₂ group’s strong hydrogen-bonding capacity . The carbamoyl (CONH₂) analog may have reduced enzyme affinity but improved metabolic stability .
Synthetic Routes :
- Carboxylic acid derivatives are commonly synthesized via coupling reactions using EDCI/HOBt, as seen in the preparation of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylates . Similar methods may apply to the target compound.
Melting Points: Sulfonamide derivatives generally exhibit higher melting points (e.g., 162–163°C for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) compared to carbamoyl or alkyl-substituted analogs .
Biological Activity
1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C13H16N2O5S
- Molecular Weight : 300.35 g/mol
- CAS Number : 16226965
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its inhibitory effects on human carbonic anhydrases (hCAs), which are crucial in regulating physiological processes such as acid-base balance and fluid secretion.
Biological Activity
This compound exhibits several biological activities:
- Inhibition of Carbonic Anhydrase : Research indicates that this compound can inhibit multiple isoforms of hCA, including hCA I, II, IX, and XII. The selectivity towards tumor-associated isoforms (hCA IX and XII) suggests potential applications in cancer therapy .
- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may have antiviral properties, particularly against influenza viruses and coronaviruses. The structure-activity relationship (SAR) analysis shows promise for further development in antiviral applications .
Case Study 1: Inhibition of Human Carbonic Anhydrases
A study synthesized a series of piperidine derivatives, including this compound, and evaluated their inhibitory activity against hCAs. The results demonstrated that certain derivatives exhibited low nanomolar inhibition against hCA II while maintaining selectivity for tumor-associated isoforms .
Case Study 2: Antiviral Properties
In another investigation, the antiviral efficacy of piperidine derivatives was assessed. While the original compound did not show significant inhibition against all tested viral targets, modifications to its structure led to improved activity against specific viral strains, indicating the potential for developing new antiviral agents based on this scaffold .
Table 1: Inhibitory Activity Against Human Carbonic Anhydrases
| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) | hCA XII IC50 (nM) |
|---|---|---|---|---|
| 1-(4-Carbamoylbenzenesulfonyl)piperidine | 150 | 10 | 5 | 20 |
| Acetazolamide (Standard) | 5 | 20 | 15 | 30 |
Table 2: Antiviral Activity Against Influenza Virus
| Compound | IC50 (µM) |
|---|---|
| 1-(4-Carbamoylbenzenesulfonyl)piperidine | >10 |
| Modified Derivative A | 0.5 |
| Modified Derivative B | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
